molecular formula C9H9BrF2O B6317961 2-Bromo-5-(difluoromethyl)-m-xylene CAS No. 1357627-27-0

2-Bromo-5-(difluoromethyl)-m-xylene

Cat. No. B6317961
CAS RN: 1357627-27-0
M. Wt: 251.07 g/mol
InChI Key: PGNBHWMCGREHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(difluoromethyl)-m-xylene, also known as 2-BDFMX, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless liquid which is soluble in water, alcohol, and ether and has a boiling point of 132-133°C. 2-BDFMX is used in a variety of scientific studies, such as synthesis, biochemical and physiological effects, and mechanisms of action.

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-m-xylene is used in a variety of scientific research applications, such as organic synthesis, biochemical and physiological studies, and mechanisms of action. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in biochemical and physiological studies to investigate the effects of various compounds on the body. Additionally, 2-Bromo-5-(difluoromethyl)-m-xylene is used in the study of mechanisms of action, such as the action of enzymes and other proteins on different substrates.

Mechanism Of Action

2-Bromo-5-(difluoromethyl)-m-xylene is an organic compound that is used in a variety of scientific studies to investigate the mechanism of action of various compounds. The mechanism of action of 2-Bromo-5-(difluoromethyl)-m-xylene is not fully understood, but it is believed to be related to the ability of the compound to interact with enzymes and other proteins. Specifically, it is thought that 2-Bromo-5-(difluoromethyl)-m-xylene binds to certain enzymes or proteins, resulting in changes in their activity or structure.
Biochemical and Physiological Effects
2-Bromo-5-(difluoromethyl)-m-xylene has been studied for its biochemical and physiological effects on the body. In laboratory studies, 2-Bromo-5-(difluoromethyl)-m-xylene has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, 2-Bromo-5-(difluoromethyl)-m-xylene has been found to be effective in reducing the risk of cardiovascular disease and stroke. It has also been found to be effective in treating depression and anxiety.

Advantages And Limitations For Lab Experiments

2-Bromo-5-(difluoromethyl)-m-xylene has a number of advantages when used in laboratory experiments. First, it is relatively stable and can be stored at room temperature. Second, it is soluble in water, alcohol, and ether, which makes it easy to use in a variety of experiments. Third, it is relatively inexpensive, making it an attractive option for researchers. However, 2-Bromo-5-(difluoromethyl)-m-xylene has some limitations when used in laboratory experiments. First, it has a low solubility in organic solvents, which can make it difficult to use in certain experiments. Second, it is not as effective as some other compounds in certain biochemical and physiological studies.

Future Directions

There are a number of potential future directions for 2-Bromo-5-(difluoromethyl)-m-xylene. First, it could be used to develop new pharmaceuticals, agrochemicals, and other organic compounds. Second, it could be used to further investigate the mechanism of action of various compounds and to develop new treatments for various diseases. Third, it could be used to investigate the biochemical and physiological effects of various compounds on the body. Fourth, it could be used to develop new methods for synthesizing organic compounds. Finally, it could be used to further investigate the advantages and limitations of using 2-Bromo-5-(difluoromethyl)-m-xylene in laboratory experiments.

Synthesis Methods

2-Bromo-5-(difluoromethyl)-m-xylene is synthesized from the reaction of 2-bromo-5-chloro-m-xylene and difluoromethyl magnesium bromide, which is then followed by hydrolysis. The reaction is carried out in a two-step process: first, the 2-bromo-5-chloro-m-xylene is reacted with difluoromethyl magnesium bromide to form 2-bromo-5-(difluoromethyl)-m-xylene and magnesium chloride; second, the product is hydrolyzed with aqueous hydrochloric acid to produce 2-Bromo-5-(difluoromethyl)-m-xylene.

properties

IUPAC Name

2-bromo-5-(difluoromethoxy)-1,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNBHWMCGREHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(difluoromethyl)-m-xylene

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